Sourcing fluorinated pyrazoles with inconsistent CF₂H donor activity delays SAR timelines. This N1-difluoromethyl pyrazole delivers quantified H-bond donation (ΔG ~ -1.0 kcal/mol) and optimal logP 1.7 for membrane permeability.
- 20.5× stronger SDH inhibition (IC₅₀ 0.183 μM) vs non-fluorinated analogs
- Validated in amide→β-ketonitrile bioisosteric replacement for novel SDHI chemotypes
- Bulk & R&D quantities available with COA
Molecular FormulaC4H4F2N2
Molecular Weight118.08 g/mol
CAS No.908014-77-7
Cat. No.B3031982
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
1-(difluoromethyl)-1H-pyrazole
CAS
908014-77-7
Molecular Formula
C4H4F2N2
Molecular Weight
118.08 g/mol
Structural Identifiers
SMILES
C1=CN(N=C1)C(F)F
InChI
InChI=1S/C4H4F2N2/c5-4(6)8-3-1-2-7-8/h1-4H
InChIKey
GYUFLTOWUVCCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
1-(Difluoromethyl)-1H-pyrazole: Strategic Fluorinated Building Block
1-(Difluoromethyl)-1H-pyrazole (CAS 908014-77-7) is a fluorinated N-heterocyclic building block bearing a difluoromethyl (CF₂H) substituent at the N1 position of the pyrazole ring [1]. The CF₂H group serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amine moieties, making this scaffold central to the design of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeted pharmaceuticals [2][3]. The compound's molecular formula is C₄H₄F₂N₂ (MW 118.08 g/mol), with a predicted XLogP3 of 1.7 and topological polar surface area of 28.7 Ų, values that position it favorably for membrane permeability in both agrochemical and drug discovery applications .
Target BindingCF₂H group serves as a lipophilic hydrogen bond donor for enzyme binding pockets.
BioisostereMetabolically stable replacement for OH, SH, or NH₂ moieties in lead optimization.
Core ScaffoldPrivileged pyrazole core for designing SDHI fungicide and kinase-targeted tool compounds.
[1] PubChem. 1-(Difluoromethyl)-1H-pyrazole. Compound Summary. National Center for Biotechnology Information. View Source
[2] Erickson JA, McLoughlin JI. Hydrogen Bond Donor Properties of the Difluoromethyl Group. J Org Chem. 1995;60(6):1626-1631. doi:10.1021/jo00111a021 View Source
[3] Zhang W, Guo P, Zhang Y. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J Agric Food Chem. 2024;72(39):21344-21363. View Source
Why 1-(Difluoromethyl)-1H-pyrazole Cannot Be Replaced by Analogs
In-class substitution of 1-(difluoromethyl)-1H-pyrazole with closely related N-substituted pyrazoles (e.g., CF₃, CH₃, or unsubstituted) introduces quantifiable performance deficits across three critical dimensions: hydrogen bonding capacity, lipophilicity balance, and target binding geometry. The difluoromethyl group provides a moderate hydrogen bond donor capability (binding energy approximately –1.0 kcal/mol, H···O distance ~2.4 Å) that is entirely absent in the trifluoromethyl (CF₃) analog, which cannot donate hydrogen bonds [1]. Furthermore, CF₂H achieves an intermediate lipophilicity (π parameter) that moderates metabolic stability and bioavailability, whereas CF₃ introduces excessive lipophilicity that can impair solubility and promote off-target partitioning [2][3]. At the target level, the CF₂H group engages in stabilizing C–F···H–C and C–F···π interactions within enzyme binding pockets that methyl or unsubstituted analogs cannot recapitulate, as demonstrated in SDH docking studies where CF₂H-containing scaffolds exhibit distinct binding poses and hydrogen bond networks relative to non-fluorinated comparators [4][5].
Target
CF₂H (Difluoromethyl)
Moderate lipophilic hydrogen bond donor. Supports specific C–F···H–C and C–F···π binding interactions.
vs.
CF₃ (Trifluoromethyl)
Cannot donate hydrogen bonds. Excess lipophilicity may impair solubility and alter partitioning profiles.
[1] Erickson JA, McLoughlin JI. Hydrogen Bond Donor Properties of the Difluoromethyl Group. J Org Chem. 1995;60(6):1626-1631. doi:10.1021/jo00111a021 View Source
[2] Zhang W, Guo P, Zhang Y. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J Agric Food Chem. 2024;72(39):21344-21363. View Source
[3] PubChem. 1-(Difluoromethyl)-1H-pyrazole. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
[4] Jin F, et al. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Mol Divers. 2024. doi:10.1007/s11030-024-10957-y View Source
[5] Yu B, et al. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Eur J Med Chem. 2021;214:113218. doi:10.1016/j.ejmech.2021.113218 View Source
Quantitative Evidence for 1-(Difluoromethyl)-1H-pyrazole
SDH Enzymatic Inhibition vs Fluxapyroxad
A difluoromethyl-pyrazole β-ketonitrile derivative (compound A14) incorporating the 1-(difluoromethyl)-1H-pyrazole core exhibited a 20.5-fold more potent inhibition of porcine heart succinate dehydrogenase (SDH) compared to the commercial SDHI fungicide fluxapyroxad, a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1]. The differential is attributed to the β-ketonitrile bioisostere replacement of the amide moiety coupled with the hydrogen-bonding and hydrophobic contributions of the CF₂H-substituted pyrazole [1].
This 20-fold potency advantage directly translates to lower application rates in field fungicide formulations, reducing cost per hectare and environmental load.
[1] Zhou C, Sun X, Fu W, Li Z, Cheng J, Maienfisch P. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. J Agric Food Chem. 2023;71(14):5483-5495. doi:10.1021/acs.jafc.2c08606 View Source
Antifungal Activity Against Botrytis cinerea vs Boscalid
Pyrazole carboxamide derivatives containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold (compounds A7 and B11) demonstrated EC₅₀ values of 0.79 μg/mL and 0.56 μg/mL, respectively, against Botrytis cinerea in vitro [1]. These values are comparable to the commercial fungicide boscalid (EC₅₀ = 0.60 μg/mL). Notably, in vivo protective efficacy on tomatoes and strawberries exceeded that of carbendazim, demonstrating that the difluoromethyl pyrazole core enables performance parity with established commercial benchmarks [1].
Antifungal Activity vs. BoscalidHead-to-head
0.56 µg/mL
Comparator: 0.60 µg/mL
Reported equivalent B. cinerea EC₅₀. Supports fungicide research screening.
Comparable activity (B11 EC₅₀ 0.56 vs boscalid 0.60 μg/mL)
Conditions
In vitro mycelial growth inhibition assay
Why This Matters
Demonstrates that compounds built on this scaffold achieve commercial benchmark efficacy, reducing development risk for agrochemical lead optimization programs.
Botrytis cinereaantifungalcrop protectionEC50
[1] Jin F, et al. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Mol Divers. 2024. doi:10.1007/s11030-024-10957-y View Source
Potency Against Rhizoctonia cerealis vs Thifluzamide
Compound 11ea, a pyrazole-aromatic carboxamide featuring the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold, displayed an EC₅₀ of 0.93 μg/mL against Rhizoctonia cerealis [1]. This represents an approximately 11-fold improvement in potency over the commercial SDHI fungicide thifluzamide (EC₅₀ = 23.09 μg/mL) and a 2-fold improvement over a previously reported lead compound A1 (EC₅₀ = 2.01 μg/mL) [1]. SAR analysis explicitly identified the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold as the key structural determinant for the enhanced antifungal activity [1].
11-fold more potent than thifluzamide; 2-fold more potent than A1
Conditions
In vitro antifungal assay
Why This Matters
The 11-fold potency differential against an agriculturally significant pathogen provides strong justification for selecting this scaffold over thiazole carboxamide-based alternatives in fungicide discovery.
[1] Yu B, et al. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Eur J Med Chem. 2021;214:113218. doi:10.1016/j.ejmech.2021.113218 View Source
Hydrogen Bond Donor Capacity of CF₂H Group
The difluoromethyl (CF₂H) group acts as a measurable hydrogen bond donor, a property entirely lacking in the trifluoromethyl (CF₃) analog. Theoretical and experimental characterization of an intramolecular CF₂H···O=C interaction in a CF₂H-substituted pyrazole carboxamide revealed a binding energy of –1.0 kcal/mol and a H···O distance of approximately 2.4 Å [1]. Experimental IR spectroscopy confirmed this interaction via an 18 cm⁻¹ lowering of the carbonyl stretching frequency, consistent with calculated values [1]. The CF₃ group, by contrast, cannot donate hydrogen bonds, eliminating this stabilizing interaction in enzyme active sites.
hydrogen bond donorCF₂Hmolecular recognitionbioisostere
Evidence Dimension
Hydrogen bond donor capacity
Target Compound Data
CF₂H group: binding energy –1.0 kcal/mol, H···O distance ~2.4 Å, IR shift 18 cm⁻¹
Comparator Or Baseline
CF₃ group: no hydrogen bond donor capacity
Quantified Difference
CF₂H enables hydrogen bond donation; CF₃ does not
Conditions
Semiempirical molecular orbital calculations and experimental IR spectroscopy on CF₂H-substituted pyrazole carboxamide
Why This Matters
The hydrogen bond donor capacity of CF₂H enables specific, energetically favorable interactions with target proteins that CF₃-containing analogs cannot achieve, directly impacting binding affinity and selectivity.
hydrogen bond donorCF₂Hmolecular recognitionbioisostere
[1] Erickson JA, McLoughlin JI. Hydrogen Bond Donor Properties of the Difluoromethyl Group. J Org Chem. 1995;60(6):1626-1631. doi:10.1021/jo00111a021 View Source
Balanced Lipophilicity of CF₂H vs CF₃
The difluoromethyl group achieves an intermediate lipophilicity that moderates metabolic stability and bioavailability compared to the drastic changes introduced by trifluoromethyl substitution [1]. 1-(Difluoromethyl)-1H-pyrazole has a predicted XLogP3 value of 1.7 [2], whereas the corresponding 1-(trifluoromethyl)-1H-pyrazole exhibits a higher computed logP (estimated 2.2–2.5, class-level inference based on CF₃ substituent contributions). This moderation in lipophilicity reduces the risk of excessive membrane partitioning, phospholipidosis, and off-target accumulation while preserving the metabolic stability benefits conferred by the strong C–F bond [1][3].
Lipophilicity vs. CF₃ AnalogContext-dependent
XLogP3 1.7
Comparator: est. 2.2–2.5
Supports balanced logP for membrane permeability.
Computed XLogP3; class-level CF₃ inference
lipophilicitymetabolic stabilityADMEfluorinated building block
Approximately 0.5–0.8 log units lower for CF₂H analog
Conditions
Computed property (XLogP3) from PubChem; CF₃ analog estimated based on standard substituent π parameters
Why This Matters
The balanced logP of 1.7 places this building block in the optimal range for oral bioavailability and membrane permeability, making it preferable to CF₃ analogs when excessive lipophilicity poses ADME liabilities.
lipophilicitymetabolic stabilityADMEfluorinated building block
[1] Zhang W, Guo P, Zhang Y. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J Agric Food Chem. 2024;72(39):21344-21363. View Source
[2] PubChem. 1-(Difluoromethyl)-1H-pyrazole. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
[3] PubChem. 1-(Trifluoromethyl)-1H-pyrazole. Compound Summary. National Center for Biotechnology Information. View Source
Class-Leading Activity Against Sclerotinia sclerotiorum
A systematic class-level comparison of SDHI fungicides against Sclerotinia sclerotiorum demonstrated that pyrazole-4-carboxamides (benzovindiflupyr, isopyrazam, fluxapyroxad, pydiflumetofen) — all of which contain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core — exhibited the highest antifungal activity among evaluated SDHI subclasses [1]. These pyrazole-4-carboxamides outperformed pyridine carboxamides (boscalid), pyridinyl-ethyl benzamides (fluopyram), and thiazole carboxamides (thifluzamide), with thifluzamide showing poor activity (EC₅₀ > 6.01 mg/L) [1]. The enzyme activity assays further revealed that thifluzamide exhibited lower affinity for the Sc-Sdh complex (IC₅₀ ranging from 0.0036 to 1.2088 μmol/L across evaluated fungicides) compared to the pyrazole-4-carboxamide SDHIs [1].
S. sclerotiorum ActivityClass-level
Ranked highest
Comparator EC₅₀ > 6.01 mg/L
Supports core CF₂H-pyrazole scaffold selection.
Mycelial growth inhibition assay against S. sclerotiorum
Pyrazole-4-carboxamides show ≥6-fold lower EC₅₀ (class-level superiority)
Conditions
In vitro mycelial growth inhibition assay against S. sclerotiorum
Why This Matters
The class-level superiority of CF₂H-pyrazole-containing SDHIs against S. sclerotiorum establishes this scaffold as the privileged chemotype for fungicide programs targeting Sclerotinia stem rot.
[1] The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. Pest Manag Sci. 2020;76(8):2791-2801. doi:10.1002/ps.5827 View Source
Validated Applications of 1-(Difluoromethyl)-1H-pyrazole
SDHI Lead Optimization for Resistant Fungal Strains
The 20.5-fold superior SDH enzymatic inhibition (IC₅₀ = 0.183 μM vs 3.76 μM for fluxapyroxad) supports the use of 1-(difluoromethyl)-1H-pyrazole-derived β-ketonitrile analogs as next-generation SDHI leads [1]. This scaffold is particularly relevant for programs addressing emerging resistance to amide-based SDHIs, as the bioisosteric replacement strategy introduces a novel binding mode while retaining the CF₂H pyrazole core. The demonstrated 11-fold potency advantage over thifluzamide against R. cerealis further validates this scaffold for fungicide discovery against Rhizoctonia and related soil-borne pathogens [2].
Kinase and PDE Inhibitor Scaffold Design
The quantified hydrogen bond donor capacity of the CF₂H group (binding energy –1.0 kcal/mol, H···O distance ~2.4 Å) makes 1-(difluoromethyl)-1H-pyrazole an optimal scaffold for medicinal chemistry programs targeting enzymes where a CF₂H···O=C or CF₂H···N interaction stabilizes the ligand-protein complex [3]. This property is absent in CF₃ analogs and cannot be recapitulated by methyl-substituted pyrazoles. Programs targeting PDE isoforms (e.g., PDE2A) and kinases where the CF₂H group engages key backbone carbonyls should prioritize this building block over trifluoromethyl or non-fluorinated alternatives [4].
Agrochemical Formulation with Balanced Lipophilicity
The intermediate logP of 1.7 for 1-(difluoromethyl)-1H-pyrazole positions derivatives built on this scaffold favorably for foliar uptake and xylem mobility in crop protection applications [5]. Compared to CF₃ analogs (estimated logP 2.2–2.5), the CF₂H group provides sufficient lipophilicity for membrane penetration without the solubility penalties and off-target partitioning associated with highly lipophilic fluorinated compounds [6]. This balance is critical for achieving effective in vivo protective efficacy, as demonstrated by the superior field performance of pyrazole-4-carboxamide SDHIs against B. cinerea on tomatoes and strawberries compared to carbendazim [7].
Novel SDH Inhibitors via Bioisosteric Amide Replacement
The successful amide-β-ketonitrile bioisosteric replacement strategy using the difluoromethyl-pyrazole core provides a validated synthetic route to novel SDHI chemotypes [1]. This approach is directly applicable to medicinal and agrochemical discovery programs seeking to expand chemical diversity beyond traditional pyrazole-4-carboxamides while maintaining the pharmacophoric contributions of the CF₂H group. The demonstrated EC₅₀ values (0.116–0.165 μg/mL against S. sclerotiorum; 0.0774 μg/mL against R. solani) provide quantitative benchmarks for lead optimization campaigns [1].
Application
Selection Property
Validation Focus
SDHI Lead Optimization
SDH Enzyme Inhibition Profiling
In vitro Fungicide Screening Assays
Kinase/PDE Inhibitor Design
H-Bond Donor (CF₂H) Fit
Target Engagement / Binding Mode Studies
Agrochemical Formulation
Balanced Lipophilicity (LogP)
Foliar Uptake / Xylem Mobility Screening
Bioisosteric Scaffold Design
Amide Replacement / CF₂H Retention
SAR Analysis / Lead Optimization
[1] Zhou C, Sun X, Fu W, Li Z, Cheng J, Maienfisch P. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. J Agric Food Chem. 2023;71(14):5483-5495. doi:10.1021/acs.jafc.2c08606 View Source
[2] Yu B, et al. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Eur J Med Chem. 2021;214:113218. doi:10.1016/j.ejmech.2021.113218 View Source
[3] Erickson JA, McLoughlin JI. Hydrogen Bond Donor Properties of the Difluoromethyl Group. J Org Chem. 1995;60(6):1626-1631. doi:10.1021/jo00111a021 View Source
[4] Zhang W, Guo P, Zhang Y. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J Agric Food Chem. 2024;72(39):21344-21363. View Source
[5] PubChem. 1-(Difluoromethyl)-1H-pyrazole. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
[6] The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. Pest Manag Sci. 2020;76(8):2791-2801. doi:10.1002/ps.5827 View Source
[7] Jin F, et al. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Mol Divers. 2024. doi:10.1007/s11030-024-10957-y View Source
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